1-Bromo-2-n-heptylthiobenzene
Description
1-Bromo-2-n-heptylthiobenzene (C₁₃H₁₉BrS) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and an n-heptylthio (-S-C₇H₁₅) group at the 2-position. The heptylthio substituent introduces significant steric bulk and moderate electron-donating character via sulfur’s lone-pair electrons, influencing both physical properties and chemical reactivity. This compound is likely synthesized through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling, where a thiolate nucleophile displaces bromide in a bromobenzene derivative under controlled conditions . Applications may include its use as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for functional materials due to its hydrophobic alkyl chain.
Properties
IUPAC Name |
1-bromo-2-heptylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXBGBRGELJVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-n-heptylthiobenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 2-n-heptylthiobenzene, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or light. The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and controlled temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-Bromo-2-n-heptylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Bromo-2-n-heptylthiobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers explore its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure and studying its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-2-n-heptylthiobenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved vary based on the specific reaction and application, but typically involve interactions with nucleophiles or electrophiles in the reaction medium .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-bromo-2-n-heptylthiobenzene with analogous brominated benzene derivatives, focusing on substituent effects, physical properties, and reactivity.
Substituent Effects and Molecular Properties
Key Observations :
- The n-heptylthio group in 1-bromo-2-n-heptylthiobenzene imparts greater hydrophobicity and steric hindrance compared to smaller substituents like nitro or trifluoromethyl groups.
- Electron-donating alkylthio groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to the substituent. In contrast, nitro groups deactivate the ring and favor meta substitution .
Physical Properties
Notes:
- *Estimated values for 1-bromo-2-n-heptylthiobenzene are derived from structural analogs. The long alkyl chain increases molecular weight and van der Waals interactions, elevating boiling point compared to nitro-substituted derivatives. However, the compound’s melting point is likely low due to reduced crystallinity from the flexible heptyl chain.
Research Findings and Gaps
- Synthetic Challenges : The steric bulk of the n-heptylthio group may hinder efficient coupling reactions, necessitating optimized catalysts or elevated temperatures .
- Solubility Trade-offs: While the alkyl chain enhances solubility in nonpolar media, it reduces compatibility with polar reaction environments, limiting utility in aqueous-phase chemistry.
- Data Limitations : Direct experimental data for 1-bromo-2-n-heptylthiobenzene are scarce in the provided evidence. Further studies are needed to confirm its physical properties and explore its reactivity in diverse synthetic pathways.
Biological Activity
1-Bromo-2-n-heptylthiobenzene is an organobromine compound that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a n-heptylthio group. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of 1-Bromo-2-n-heptylthiobenzene can be explored through various mechanisms, including its interactions with cellular receptors, effects on cell viability, and potential therapeutic applications. Recent studies have focused on its neuroprotective properties and its role in modulating cellular pathways.
Neuroprotective Effects
Research indicates that compounds similar to 1-Bromo-2-n-heptylthiobenzene may exhibit neuroprotective effects by acting as agonists for sigma-1 receptors (S1R). Activation of S1R has been linked to the promotion of neuronal survival and the mitigation of oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
In a study assessing various compounds' neuroprotective capacities, it was found that certain derivatives could significantly enhance cell viability in the presence of neurotoxic agents. For instance, compounds tested at concentrations around 1 μM demonstrated a cell viability increase of approximately 65% to 68% when exposed to toxic stimuli like rotenone .
The proposed mechanism by which 1-Bromo-2-n-heptylthiobenzene exerts its biological effects involves:
- Sigma-1 Receptor Activation : This receptor plays a pivotal role in cellular signaling pathways that regulate calcium homeostasis and protect against endoplasmic reticulum stress.
- Reduction of Oxidative Stress : By modulating reactive oxygen species (ROS) levels, the compound may help in protecting neurons from damage caused by oxidative stress .
- Influence on Neuroinflammation : The compound may also impact microglial activity, reducing the production of pro-inflammatory cytokines, which is beneficial in neurodegenerative conditions .
Data Table: Biological Activity Summary
Case Study 1: Neuroprotective Screening
In a recent screening study involving various brominated compounds, 1-Bromo-2-n-heptylthiobenzene was evaluated alongside other S1R agonists. The results indicated that this compound significantly improved cell survival rates in SH-SY5Y neuronal cells subjected to oxidative stress. The study highlighted the importance of structural modifications in enhancing neuroprotective efficacy .
Case Study 2: In Vivo Models
Another investigation utilized animal models to assess the therapeutic potential of compounds structurally related to 1-Bromo-2-n-heptylthiobenzene. The results demonstrated improvements in behavioral outcomes and reduced markers of neurodegeneration following treatment with these compounds, suggesting their potential as candidates for further development in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
